molecular formula C22H28N4OS B2544432 4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide CAS No. 684231-46-7

4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide

Cat. No.: B2544432
CAS No.: 684231-46-7
M. Wt: 396.55
InChI Key: FZRAZMXOPSHOFA-UHFFFAOYSA-N
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Description

4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a diethylamino group, a phenylpiperazine moiety, and a carbothioyl linkage to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions, where a suitable diethylamine reacts with the benzamide intermediate.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is often introduced through a coupling reaction, such as a Buchwald-Hartwig amination, where the piperazine derivative is coupled with the benzamide intermediate.

    Formation of the Carbothioyl Linkage:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide core or the piperazine ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide: Unique due to its specific combination of functional groups and molecular architecture.

    Other Benzamides: Compounds with similar benzamide cores but different substituents, such as N-(4-methylpiperazine-1-carbothioyl)benzamide.

    Phenylpiperazine Derivatives: Compounds with phenylpiperazine moieties but different linkages, such as N-(4-phenylpiperazine-1-carbothioyl)acetamide.

Uniqueness

This compound stands out due to its unique combination of a diethylamino group, a phenylpiperazine moiety, and a carbothioyl linkage to a benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4OS/c1-3-24(4-2)20-12-10-18(11-13-20)21(27)23-22(28)26-16-14-25(15-17-26)19-8-6-5-7-9-19/h5-13H,3-4,14-17H2,1-2H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRAZMXOPSHOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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